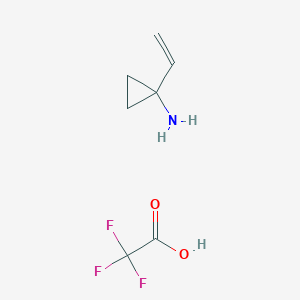
1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated analogs of aminocyclopropane carboxylic acid is described in one of the papers, which outlines a method involving cyclopropanation followed by Curtius rearrangement and other steps to produce the α-amino acid . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 1-Ethenylcyclopropan-1-amine derivatives. Additionally, the practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid reported in another study indicates that trifluoroacetic acid can be a stable and inexpensive fluorine source for introducing fluorine atoms into amines .
Molecular Structure Analysis
While the molecular structure of "1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid" is not directly analyzed in the papers, the structure of related compounds such as 1-amino-2,3-diphenylcyclopropenium ions and their reactivity with 1,3-dicarbonyl derivatives to give cyclopentadienols is discussed . This information can be useful in understanding the reactivity and potential molecular structure of the compound , as the presence of the amino group and the cyclopropane ring are common features.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving cyclopropane derivatives and amines. For instance, the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones to afford cyclopentadienols involves the ring-opening of aminocyclopropene intermediates . The trifluoroethylation of amines using trifluoroacetic acid is another key reaction that could be relevant to the compound , as it involves the introduction of fluorine atoms into amine substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid" are not directly reported in the papers. However, the properties of similar compounds, such as the reactivity of aminocyclopropene intermediates and the physicochemical properties of fluorinated amines, are discussed . These studies suggest that the introduction of fluorine atoms can significantly alter the properties of amines, which is likely to be true for the compound as well.
Wissenschaftliche Forschungsanwendungen
Interference and Specificity in Assays
1-Aminocyclopropane-1-carboxylic Acid (ACC), a precursor of ethylene, is often assayed using NaOCl, where ethylene is liberated and measured via gas chromatography. However, compounds like mono and di-alkyl amines, potentially present in plant extracts or enzyme mixtures, can interfere with this assay, leading to poor yields of ethylene from ACC. Ethanol, in the presence of NH(3) or amines but without ACC, can also produce ethylene under the assay conditions. Research has delved into these interfering reactions, suggesting precautions to enhance assay accuracy, and tested ACC recovery from plant extracts to improve reliability (Nieder, Yip, & Yang, 1986).
Novel Synthetic Pathways
Research has highlighted convenient methods to synthesize sterically hindered piperidine derivatives using bicyclic 2-aminothiophenes, derived from triacetonamine. These compounds serve as precursors in cyclizations to yield new tricyclic thienopyridine and thienopyrimidine derivatives. Such pathways offer insights into synthesizing complex molecules without the need for protecting the piperidine nitrogen, thus broadening the scope of chemical synthesis in medicinal chemistry and related fields (Sensfuss & Habicher, 1998).
Catalyst-Free Trifluoroethylation
A practical and catalyst-free trifluoroethylation reaction using trifluoroacetic acid has been developed to modify amines, which are crucial in biologically active compounds. This method showcases remarkable functional group tolerance and employs trifluoroacetic acid as a stable, inexpensive fluorine source. Such reactions are pivotal for synthesizing fluorinated amines, essential in medicinal chemistry due to their altered physicochemical properties, offering a broad range of applications in developing pharmaceutical compounds (Andrews, Faizova, & Denton, 2017).
Synthesis of Benzodiazepines
Trifluoroacetic acid catalyzed reactions have been utilized to synthesize amino acid derived 2,3-dihydro-1H-1,5-benzodiazepines efficiently. This approach involves the condensation of aromatic amines with substituted benzaldehydes and subsequent intramolecular cyclization. Such synthetic strategies are instrumental in creating libraries of benzodiazepines, which can be explored for their pharmaceutical or biological activities, thus contributing significantly to drug discovery and development (Bera, Kandiyal, Ampapathi, & Panda, 2014).
Encapsulation of Halides
Research on pentafluorophenyl-substituted tripodal amine receptors has shown their potential in encapsulating halides like Cl- and Br- within their cavities upon protonation of secondary amines. Such studies are crucial for understanding molecular recognition and encapsulation mechanisms, which have implications in designing sensors, catalysts, and separation systems based on host-guest chemistry (Lakshminarayanan, Ravikumar, Suresh, & Ghosh, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.C2HF3O2/c1-2-5(6)3-4-5;3-2(4,5)1(6)7/h2H,1,3-4,6H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGRLJERGDDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid | |
CAS RN |
2490430-25-4 |
Source


|
| Record name | 1-ethenylcyclopropan-1-amine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide](/img/structure/B2525877.png)

![(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2525879.png)

![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)
![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)
![2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one](/img/structure/B2525885.png)


![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)

